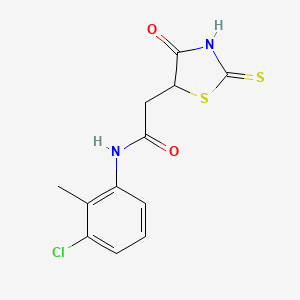

N-(3-chloro-2-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(3-chloro-2-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a 4,5-dihydro-1,3-thiazol-4-one core substituted with a mercapto group at position 2 and an acetamide-linked 3-chloro-2-methylphenyl moiety. Its molecular formula is C₁₂H₁₁ClN₂O₂S₂, with a molecular weight of 314.81 g/mol . The compound’s structure combines a thiazolidinone ring (known for diverse biological activities) with an aromatic chloro-methylphenyl group, which may influence solubility, stability, and receptor interactions.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S2/c1-6-7(13)3-2-4-8(6)14-10(16)5-9-11(17)15-12(18)19-9/h2-4,9H,5H2,1H3,(H,14,16)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVJUYPUAWWLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, with the CAS number 1142200-19-8, is a compound that belongs to the class of thiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁ClN₂O₂S₂. The presence of a thiazole ring and a mercapto group contributes significantly to its biological properties.

Biological Activities

1. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance, derivatives containing a 2-OCH₃-C₆H₄ group have shown inhibition zones ranging from 20–25 mm against Escherichia coli and Candida albicans . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

2. Anticancer Activity

Research on thiazole-based compounds demonstrates their potential as anticancer agents. For example, certain thiazoles have been found to exhibit cytotoxic effects against various cancer cell lines with IC₅₀ values lower than standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups such as chlorine enhances the anticancer activity of these compounds .

3. Anti-inflammatory and Other Pharmacological Activities

Thiazole derivatives have also been reported to possess anti-inflammatory properties. They act as inhibitors of several enzymes involved in inflammatory pathways . Additionally, compounds in this class have shown promise in treating conditions such as hypertension and hyperlipidemia .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their chemical structure. Key factors influencing their activity include:

- Substituents on the Phenyl Ring : The position and nature of substituents (e.g., chlorine or methoxy groups) can significantly enhance or diminish biological activity.

| Substituent Position | Activity Level |

|---|---|

| 2-OCH₃ | High |

| 4-NO₂ | Moderate |

| 3-Cl | Variable |

The SAR studies suggest that an optimal balance between hydrophobic and hydrophilic interactions is crucial for maximizing efficacy against target pathogens or cancer cells.

Case Studies

Several studies highlight the effectiveness of thiazole derivatives similar to this compound:

- Antimicrobial Screening : A series of thiazole derivatives were synthesized and screened for antimicrobial activity. Compounds with specific substitutions showed significant inhibition against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : Thiazoles were evaluated in vitro against various cancer cell lines. Results indicated that certain derivatives had IC₅₀ values comparable to established chemotherapeutics, suggesting potential for further development .

Comparison with Similar Compounds

Structural and Tautomeric Variations

Thiazolidinone derivatives often exhibit tautomerism due to keto-enol and thione-thiol equilibria. For example:

- N-(4-ethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide (C₁₃H₁₅N₃O₃S, MW 293.34 g/mol) exists as a tautomeric mixture of imino (3c-I) and anilino (3c-A) forms in a 1:1 ratio, confirmed by ¹H NMR and 2D NOESY spectra .

- N-phenyl-2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (3a-A/3a-I) also shows similar tautomeric behavior, highlighting the structural flexibility of the thiazolidinone core .

In contrast, the target compound lacks the ethoxy or nitro substituents seen in analogs like N-[2-(4-nitrophenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]propanamide (12cb, MW 296.4 g/mol), which features a nitro group enhancing electron-withdrawing effects .

Substituent Effects on Physicochemical Properties

Key Observations :

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(3-chloro-2-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation and coupling with substituted acetamide precursors. Critical challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., oxidation of the mercapto group). Optimization strategies:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of thiol groups.

- Employ high-purity reagents and solvents (e.g., anhydrous DMF) to enhance yield .

- Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .

Q. How can structural tautomerism in this compound be identified and resolved during characterization?

- Methodological Answer : Tautomeric equilibria (e.g., between thione and thiol forms) are common in thiazolidinone derivatives. Techniques for resolution:

- 1H NMR : Identify split peaks or averaged signals (e.g., 1:1 tautomeric mixtures observed in similar compounds ).

- Variable-temperature NMR : Stabilize specific tautomers at low temperatures.

- X-ray crystallography : Use SHELXL for refinement to resolve solid-state tautomeric forms .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : Assign peaks for the chlorophenyl, thiazolidinone, and acetamide moieties.

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- HPLC : Quantify purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chloro-2-methylphenyl group influence biological activity?

- Methodological Answer :

- Computational modeling : Use Multiwfn to analyze electrostatic potential (ESP) surfaces and frontier molecular orbitals (FMOs) to predict interaction sites .

- SAR studies : Compare analogues with substituents (e.g., methoxy vs. nitro groups) to assess changes in antimicrobial or anticancer activity .

- Docking simulations : Map the chloro-methylphenyl group’s role in binding to enzyme pockets (e.g., kinase inhibitors) .

Q. What strategies can resolve contradictions in biological assay data caused by tautomeric or conformational flexibility?

- Methodological Answer :

- Dynamic NMR : Characterize tautomerization rates and equilibria in solution .

- Pharmacophore modeling : Identify bioactive conformers using software like Schrödinger’s Phase.

- Crystallography : Correlate solid-state structures (via SHELX refinement) with activity data to identify dominant tautomers .

Q. How can reaction mechanisms for thiazole ring formation be experimentally validated?

- Methodological Answer :

- Isotopic labeling : Use 13C-labeled precursors to track cyclization pathways via NMR.

- Kinetic studies : Monitor intermediates by quenching reactions at timed intervals and analyzing via LC-MS .

- DFT calculations : Simulate transition states for key steps (e.g., thiourea-maleimide cycloaddition) .

Q. What are the best practices for stabilizing the reactive mercapto group during derivatization?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.